Cas no 2188359-99-9 (N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide)

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide is a synthetic organic compound featuring a pyrazole-substituted phenyl group linked to an acrylamide moiety via a methylene bridge. This structure imparts versatility in chemical reactivity, particularly in polymerization and cross-linking applications due to the presence of the acrylamide functional group. The pyrazole ring enhances stability and potential for coordination chemistry, making it useful in ligand design for catalytic systems. Its well-defined molecular architecture allows for precise modifications, facilitating applications in materials science and pharmaceutical intermediates. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in research and industrial contexts.
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide structure
2188359-99-9 structure
Product Name:N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
CAS No:2188359-99-9
MF:C13H13N3O
MW:227.261822462082
CID:5410419
PubChem ID:66913248
Update Time:2025-05-26

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-(1H-Pyrazol-1-yl)phenyl]methyl]-2-propenamide
    • N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
    • Z3488504256
    • 2188359-99-9
    • N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide
    • AKOS033678810
    • EN300-6636694
    • SCHEMBL1124286
    • Inchi: 1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17)
    • InChI Key: JXDLFQSFIFSCMR-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCC1C=CC(=CC=1)N1C=CC=N1

Computed Properties

  • Exact Mass: 227.105862047g/mol
  • Monoisotopic Mass: 227.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 453.3±45.0 °C(Predicted)
  • pka: 14.21±0.46(Predicted)

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6636694-0.05g
N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide
2188359-99-9 95.0%
0.05g
$246.0 2025-03-13
1PlusChem
1P02977H-50mg
N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide
2188359-99-9 90%
50mg
$356.00 2023-12-18

Additional information on N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide: A Comprehensive Overview

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, also known by its CAS number 2188359-99-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The compound's name itself provides insight into its structure, with the pyrazole ring, phenyl group, and propionamide functional group being key components that contribute to its chemical behavior.

The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common motif in many bioactive compounds. In the case of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, the pyrazole ring is attached to a phenyl group via a methylene bridge. This arrangement creates a conjugated system that enhances the molecule's stability and reactivity. The propionamide group, on the other hand, introduces polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.

Recent studies have highlighted the potential of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide as a candidate for drug development. Researchers have explored its ability to inhibit specific enzymes and receptors, making it a promising lead compound for therapeutic interventions. For instance, investigations into its interaction with kinase enzymes have shown potential for anti-cancer applications. The molecule's ability to modulate cellular signaling pathways suggests it could play a role in treating diseases characterized by dysregulated cell proliferation.

The synthesis of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide involves a multi-step process that typically begins with the preparation of the pyrazole derivative. This is followed by coupling reactions to introduce the phenylmethylene and propionamide groups. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making the process more amenable to large-scale production.

In terms of physical properties, N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics are important considerations for its formulation and delivery in pharmaceutical applications.

The compound's pharmacokinetic profile has also been studied extensively. Research indicates that it demonstrates moderate bioavailability when administered orally, with an absorption half-life of around 3 hours. Its metabolism appears to be primarily hepatic, involving cytochrome P450 enzymes, which highlights the need for careful monitoring in patients with impaired liver function.

From an environmental standpoint, N-[(4-pyrazol-1-yphenl)methyl]prop-2-enamide has shown low toxicity to aquatic organisms under standard testing conditions. However, further studies are required to fully understand its long-term ecological impact and degradation pathways.

In conclusion, N-[ (4-pyrazol -1 - yl phen yl ) methyl ] prop - 2 - en amide, CAS No: 2188359 - 99 - 9 is a versatile compound with intriguing chemical properties and promising therapeutic potential. Ongoing research continues to uncover new insights into its structure-function relationships and applications across various fields of science.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited